![molecular formula C25H18FN3O2 B2500927 5-(2-fluorobenzyl)-3-phényl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-37-9](/img/structure/B2500927.png)
5-(2-fluorobenzyl)-3-phényl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a nitrogen-containing heterocycle that is part of a broader class of compounds known for their diverse biological activities and potential use in various applications, including organic light-emitting diodes (OLEDs). The presence of fluorine atoms in such compounds is known to influence their electronic properties, such as HOMO and LUMO levels, which are crucial for their performance in electronic devices .
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored through various methods. For instance, a sustainable synthesis of quinolines has been reported using a phosphine-free Mn(I) complex catalyzing dehydrogenative coupling reactions . Although the specific synthesis of 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines has been developed to synthesize substituted 1H-pyrazolo[3,4-b]quinolines with high selectivity and yield, which suggests a possible synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The substitution patterns on the quinoline and pyrazole rings, such as the 2-fluorobenzyl and phenyl groups, are expected to influence the electronic and steric properties of the molecule. The synthesis of similar compounds, such as 1-hydroxypyrazolo[3,4-c]quinolines, involves the formation of the pyridine B-ring in the final step, indicating the complexity and precision required in constructing such fused ring systems .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including dehydrogenative coupling and condensation reactions, to form C-C and C-heteroatom bonds . The presence of fluorine atoms in the structure could also affect the reactivity of the compound, as fluorine is known to be an electron-withdrawing group that can influence the electron density of adjacent aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are largely determined by their molecular structure. The introduction of fluorine atoms and other substituents can alter properties such as solubility, fluorescence intensity, and electronic parameters. For example, substituted 1H-pyrazolo[3,4-b]quinolines with fluorine-containing substituents have been tested as emitters for OLEDs, demonstrating the importance of such modifications in determining the functional applications of these compounds .
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Pour plus d'informations, vous pouvez consulter l'article de recherche original ici . De plus, vous pouvez explorer la disponibilité de ce composé auprès de fournisseurs tels que BenchChem et Smolecule.
Propriétés
IUPAC Name |
17-[(2-fluorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c26-20-9-5-4-8-17(20)14-29-15-19-24(16-6-2-1-3-7-16)27-28-25(19)18-12-22-23(13-21(18)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQALQHPTNBNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

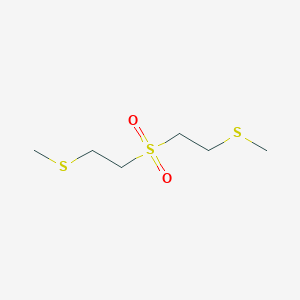
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
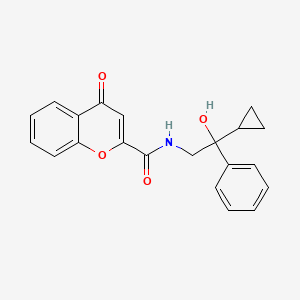


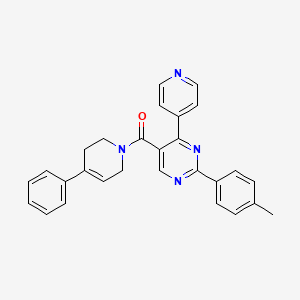

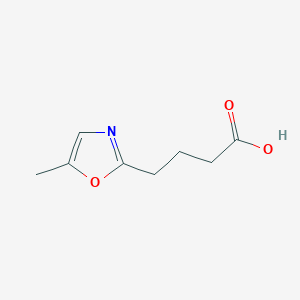
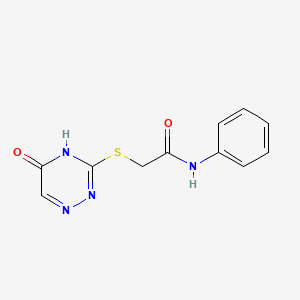


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
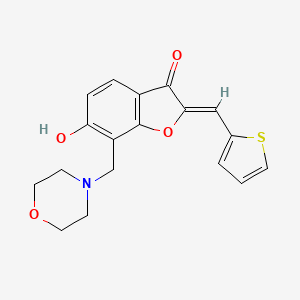
![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)